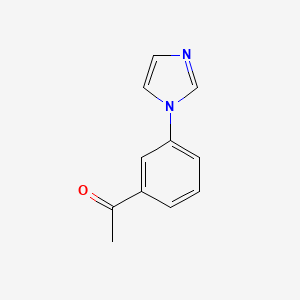

1-(3-(1H-imidazol-1-yl)phenyl)ethanone

Description

Significance of Imidazole (B134444) Scaffolds in Organic and Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged" scaffold in medicinal chemistry due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. The imidazole nucleus is a fundamental component of several essential biomolecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA.

The therapeutic importance of the imidazole moiety is evidenced by its presence in a multitude of commercially successful drugs spanning a wide range of applications. The structural features of the imidazole ring allow it to serve as a versatile pharmacophore capable of interacting with numerous biological targets like enzymes and receptors. This has led to the development of imidazole-containing agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Table 1: Prominent Marketed Drugs Containing the Imidazole Scaffold

| Drug Name | Therapeutic Class | Function |

|---|---|---|

| Metronidazole | Antibiotic/Antiprotozoal | Treats anaerobic bacterial and protozoal infections. |

| Ketoconazole | Antifungal | Treats a variety of fungal infections. |

| Clotrimazole | Antifungal | Used topically for skin and yeast infections. |

| Omeprazole | Proton Pump Inhibitor | Reduces stomach acid for treating GERD and ulcers. |

| Cimetidine | H2 Receptor Antagonist | Reduces stomach acid production. |

| Losartan | Antihypertensive | Treats high blood pressure. |

Rationale for Investigating 1-(3-(1H-imidazol-1-yl)phenyl)ethanone

The scientific rationale for a focused investigation of this compound stems from several key principles in chemical and pharmaceutical science. Primarily, the compound is a structural isomer of the more extensively studied 1-(4-(1H-imidazol-1-yl)phenyl)ethanone (the para-isomer). In medicinal chemistry, the specific substitution pattern on an aromatic ring is a critical determinant of a molecule's three-dimensional shape, electronic distribution, and physicochemical properties. These factors, in turn, govern its interaction with biological targets. The exploration of positional isomers is a fundamental strategy in establishing structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds.

Furthermore, the meta-substitution pattern of this compound offers a distinct structural vector compared to its ortho and para counterparts. This unique geometry can be pivotal for orienting functional groups into specific binding pockets of an enzyme or receptor that may not be accessible to other isomers. Studies on other classes of phenyl-imidazole derivatives have shown that modifications at the meta and para positions of the phenyl ring can significantly influence biological activity, such as in inhibitors of the enzyme indoleamine 2,3-dioxygenase. nih.gov

Finally, the compound is a valuable synthetic intermediate. The acetyl group (ethanone) serves as a versatile chemical handle for constructing more complex molecules. For instance, it can undergo condensation reactions to form chalcones, which are known to possess a range of biological activities, including antifungal properties. mdpi.commdpi.com The parent compound, 1-(4-(1H-imidazol-1-yl)phenyl)ethanone, has been documented as a key precursor for synthesizing N-heterocyclic carbene (NHC) ligands, which have broad applications in catalysis. nih.govresearchgate.net Consequently, the meta-isomer is a logical target for creating novel NHC ligands and other derivatives with potentially unique catalytic or biological profiles.

Scope and Research Aims for Comprehensive Analysis of the Compound

A comprehensive analysis of this compound is aimed at fully elucidating its chemical properties and exploring its potential as a building block for new functional molecules. The scope of such research encompasses several distinct objectives:

Development of Synthetic Methodologies: A primary aim is to establish efficient and scalable synthetic routes for the compound. This typically involves the N-arylation of imidazole with a suitable precursor like 3-chloroacetophenone or 3-fluoroacetophenone, optimizing reaction conditions to maximize yield and purity. connectjournals.com

Structural and Physicochemical Characterization: A thorough characterization of the molecule is essential. This includes analysis using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its molecular structure. Furthermore, single-crystal X-ray diffraction studies are crucial for determining its precise three-dimensional structure and understanding its solid-state packing and intermolecular interactions. While data for the meta-isomer is not widely published, the detailed crystallographic analysis performed on its para-isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, serves as a benchmark for the type of data sought. nih.govresearchgate.net

Table 2: Physicochemical and Crystallographic Data for the Representative Isomer 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate This data pertains to the para-isomer and illustrates the characterization goals for the meta-isomer.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O·H₂O |

| Molecular Weight | 204.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.7599 Å, b = 8.0885 Å, c = 9.7168 Å |

| Melting Point | 119–122 °C |

Data sourced from Ibrahim et al. (2012). nih.gov

Investigation as a Synthetic Precursor: A key research goal is to utilize this compound as a foundational scaffold. This involves transforming the acetyl group into other functional moieties to generate a library of novel derivatives. Potential targets include oximes, chalcones, and alcohols, each with the potential for distinct biological activities. mdpi.com

Biological and Pharmacological Screening: The ultimate aim of investigating this compound within a medicinal chemistry context is to evaluate its biological activity. The compound and its derivatives would be subjected to a battery of in vitro assays to screen for potential antifungal, antibacterial, anticancer, or other therapeutic effects. The results would be used to build a robust structure-activity relationship profile, guiding future molecular design and optimization.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYWVEACRHBHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 3 1h Imidazol 1 Yl Phenyl Ethanone

Derivatization and Structural Modifications of 1-(3-(1H-imidazol-1-yl)phenyl)ethanone

Strategic Functionalization for Advanced Scaffold Development

The molecular architecture of this compound presents a versatile platform for synthetic chemistry, offering multiple reactive sites for strategic functionalization. This adaptability allows for the systematic development of diverse and complex molecular scaffolds. The primary centers for chemical transformation include the ethanone (B97240) side chain (both the carbonyl group and the α-methyl position), the phenyl ring, and the N-1 substituted imidazole (B134444) ring. By targeting these specific sites, chemists can construct a vast library of derivatives for various scientific applications.

Transformations of the Acetyl Group

The acetyl moiety is a key functional handle for extensive molecular elaboration, enabling the construction of larger and more complex frameworks through a variety of chemical reactions.

Condensation Reactions for Chalcone (B49325) Synthesis

A primary strategy for extending the molecular scaffold is through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. wikipedia.org This reaction converts the acetyl group into an α,β-unsaturated carbonyl system, forming a chalcone backbone. rjlbpcs.com The reaction of this compound with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide yields a diverse range of imidazole-bearing chalcones. mdpi.comnih.gov This method is highly effective for creating conjugated systems that serve as precursors for other heterocyclic scaffolds. nativesciencereport.org

The resulting chalcone framework is itself a valuable scaffold for further modification. For instance, the α,β-unsaturated ketone can undergo Michael addition reactions or be used to synthesize other heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, significantly expanding the accessible chemical space.

Interactive Table: Examples of Chalcone Scaffolds via Claisen-Schmidt Condensation

| Reactant B (Substituted Benzaldehyde) | Resulting Chalcone Derivative | Potential Subsequent Scaffold |

|---|---|---|

| Benzaldehyde (B42025) | (E)-1-(3-(1H-imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-one | Pyrazole, Pyrimidine |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one | Isoxazole, Thiazine |

| 4-Methoxybenzaldehyde | (E)-1-(3-(1H-imidazol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Dihydropyridinone |

| Thiophene-2-carbaldehyde | (E)-1-(3-(1H-imidazol-1-yl)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiophene-containing heterocycles |

Formation of Oximes and Oxime Ethers

The carbonyl group of this compound can be readily transformed into an oxime by reacting with hydroxylamine (B1172632) hydrochloride. nih.gov This conversion introduces a new point of diversity, as the resulting oxime possesses a hydroxyl group that can be further functionalized. O-alkylation or O-acylation of the oxime with various alkyl or aryl halides and acyl chlorides, respectively, leads to the formation of a wide array of oxime ethers and esters. google.com This strategy is valuable for modulating the steric and electronic properties of the original scaffold.

Interactive Table: Oxime and Oxime Ether Derivatives

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Hydroxylamine Hydrochloride | Oximation | Oxime |

| Ethyl Iodide (post-oximation) | O-Alkylation | O-Ethyl Oxime Ether |

| Benzyl Bromide (post-oximation) | O-Alkylation | O-Benzyl Oxime Ether |

| Acetyl Chloride (post-oximation) | O-Acylation | O-Acetyl Oxime Ester |

Reduction and Subsequent Functionalization

The ketone can be selectively reduced to a secondary alcohol, 1-(3-(1H-imidazol-1-yl)phenyl)ethanol, using reducing agents like sodium borohydride. nih.gov This transformation opens up another avenue for scaffold development. The newly formed hydroxyl group can serve as a nucleophile or be converted into a good leaving group. A common subsequent reaction is esterification, where the alcohol is reacted with various carboxylic acids or their derivatives to produce a library of ester compounds, introducing diverse functionalities. nih.gov

Alpha-Position Functionalization

The methyl group alpha to the carbonyl is amenable to functionalization. One common approach is α-bromination to yield 2-bromo-1-(3-(1H-imidazol-1-yl)phenyl)ethanone. This α-haloketone is a versatile intermediate for introducing new linkages. For example, it can react with various nucleophiles, such as thioamides or thiols, in substitution reactions to form advanced heterocyclic scaffolds like thiazoles or simple thioethers. researchgate.netjmpas.com

Modifications of the Aromatic and Heterocyclic Rings

While transformations of the acetyl group offer the most direct route to scaffold diversification, the phenyl and imidazole rings also provide opportunities for functionalization.

The imidazole ring is generally resistant to electrophilic substitution but can undergo N-alkylation at the N-3 position if the N-1 is already substituted, though this typically requires harsh conditions and may lead to the formation of imidazolium (B1220033) salts. nih.gov More strategically, the phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the meta-directing acetyl group and the deactivating, yet ortho, para-directing imidazolyl group—would need to be carefully considered to control the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 1h Imidazol 1 Yl Phenyl Ethanone and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of the molecule are sensitive to its geometry and bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone reveals several characteristic absorption bands that confirm its molecular structure. The most prominent peak is the carbonyl (C=O) stretching vibration, which is observed at 1665 cm⁻¹. nih.gov This frequency is indicative of an aromatic ketone.

Other significant vibrations include the C=N stretching of the imidazole (B134444) ring at 1606 cm⁻¹ and N-C stretching at 1530 cm⁻¹. nih.gov The aromatic nature of the compound is confirmed by the C=C stretching vibrations within the phenyl ring and a band at 814 cm⁻¹, which is characteristic of a para-substituted benzene (B151609) ring. nih.gov A broad absorption band observed around 3202 cm⁻¹ in the hydrated form of the compound corresponds to the O-H stretching of water of crystallization. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3202 | O-H Stretching (Water of Crystallization) | nih.gov |

| 2222 | C-H Stretching | nih.gov |

| 1665 | C=O Stretching (Carbonyl) | nih.gov |

| 1606 | C=N Stretching (Imidazole Ring) | nih.gov |

| 1530 | N-C Stretching | nih.gov |

| 956 | C=C Bending | nih.gov |

| 814 | C-H Bending (para-substituted benzene) | nih.gov |

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

While a specific FT-Raman spectrum for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone is not detailed in the search results, analysis of related imidazole-containing compounds provides expected spectral features. mdpi.comresearchgate.net FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals are expected for the aromatic C=C stretching vibrations of the phenyl ring, typically observed in the 1400–1600 cm⁻¹ region. mdpi.com The symmetric breathing modes of the phenyl and imidazole rings would also be prominent. Aliphatic and aromatic C-H stretching vibrations are expected above 2900 cm⁻¹. mdpi.com The carbonyl C=O stretch, while strong in the IR, would likely appear as a weaker band in the Raman spectrum.

Comprehensive Vibrational Assignment through Potential Energy Distribution (PED) Calculations

A definitive assignment of complex vibrational spectra is often achieved by correlating experimental data with theoretical calculations. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the vibrational frequencies and normal modes of a molecule. Potential Energy Distribution (PED) analysis is then employed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov

Although a specific PED analysis for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone was not found, such studies on similar molecules confirm that this method is crucial for unambiguously assigning bands in the congested fingerprint region of the spectrum (below 1500 cm⁻¹), where significant mixing of vibrational modes occurs. researchgate.netuantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra provides definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone , the spectrum, recorded in CDCl₃, shows distinct signals for the methyl, aromatic, and imidazole protons. nih.gov

The methyl protons of the acetyl group appear as a sharp singlet at 2.61 ppm. The protons of the para-substituted phenyl ring appear as two doublets. The protons ortho to the carbonyl group are deshielded and resonate at 8.09 ppm, while the protons ortho to the imidazole ring appear at 7.51 ppm. nih.gov The protons of the imidazole ring appear as three distinct singlets at 7.95 ppm (H-2), 7.35 ppm (H-5), and 7.25 ppm (H-4). nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 8.09 | Doublet | 2H, Phenyl (ortho to C=O) | nih.gov |

| 7.95 | Singlet | 1H, Imidazole (H-2) | nih.gov |

| 7.51 | Doublet | 2H, Phenyl (ortho to Imidazole) | nih.gov |

| 7.35 | Singlet | 1H, Imidazole (H-5) | nih.gov |

| 7.25 | Singlet | 1H, Imidazole (H-4) | nih.gov |

| 2.61 | Singlet | 3H, Methyl (-CH₃) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Studies

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone , the carbonyl carbon is the most deshielded, appearing at 196.5 ppm. nih.gov The methyl carbon of the acetyl group gives a signal at 26.61 ppm. nih.gov The remaining signals in the aromatic region correspond to the carbons of the phenyl and imidazole rings, with their specific chemical shifts determined by their electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 196.5 | Carbonyl (C=O) | nih.gov |

| 140.8 | Aromatic C | nih.gov |

| 135.8 | Aromatic C | nih.gov |

| 135.4 | Aromatic C | nih.gov |

| 131.2 | Aromatic C | nih.gov |

| 130.4 | Aromatic C | nih.gov |

| 120.7 | Aromatic C | nih.gov |

| 117.7 | Aromatic C | nih.gov |

| 26.61 | Methyl (-CH₃) | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 1 3 1h Imidazol 1 Yl Phenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies. For compounds structurally related to 1-(3-(1H-imidazol-1-yl)phenyl)ethanone, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. ijstr.orgniscpr.res.in

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that minimizes the molecule's energy by adjusting its bond lengths, bond angles, and dihedral (torsion) angles. ijstr.org

For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis is essential. This analysis involves calculating the potential energy of the molecule as a function of rotation around key bonds, such as the C-N bond connecting the phenyl and imidazole (B134444) rings and the C-C bond linking the acetyl group to the phenyl ring. ijstr.org This process identifies the lowest-energy conformer, which is the most probable structure of the molecule. ijstr.org Studies on similar structures show that phenyl and imidazole rings can be tilted with respect to each other. nih.govuantwerpen.be The C-C bond lengths within the phenyl ring are typically found to be intermediate between standard single and double bonds, indicating aromatic character, and the ring geometry may show slight distortions from a perfect hexagon due to the influence of substituents. ijstr.orguantwerpen.be

| Parameter | Typical Value Range | Reference Compound(s) |

|---|---|---|

| Phenyl Ring C-C Bond Length | 1.39 - 1.47 Å | (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one ijstr.org |

| Phenyl Ring C-C-C Bond Angle | ~120° (with slight distortions) | (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one ijstr.org |

| Imidazole Ring N-C-N Bond Angle | ~112.5° | 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea uantwerpen.be |

| Imidazole Ring C-N Bond Length | ~1.32 Å (double bond character) | 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea uantwerpen.be |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer (ICT) from the donor portion to the acceptor portion of the molecule upon electronic excitation. ijstr.orgniscpr.res.in This ICT character is crucial for various applications, including nonlinear optics. niscpr.res.in DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. nih.gov For imidazole derivatives, the charge density of the HOMO is often located on the phenyl ring, while the LUMO density is situated on the imidazole ring. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-1-(1H-imidazol-1-yl) and (3-(1H-indol-2-yl))prop-2-en-1-one niscpr.res.in | -5.96 | -2.49 | 3.48 |

| 1-(2,3-dihydrobenzo[b] ijstr.orgresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov | -5.32 | -2.01 | 3.31 |

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov A higher E(2) value signifies a more intense interaction and greater charge delocalization. acadpubl.eu For molecules containing phenyl and imidazole rings, significant interactions often involve the delocalization of π-electrons from the aromatic rings (donor) to adjacent antibonding π* orbitals (acceptor) or from lone pairs (n) on heteroatoms like nitrogen to antibonding orbitals. These interactions confirm the occurrence of intramolecular charge transfer and are key to stabilizing the molecular structure. ijstr.orgacadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Type of Interaction | Reference Compound |

|---|---|---|---|---|

| π(C-C) | π(C-C) | ~80-90 | π-π hyperconjugation in aromatic ring | Generic Imidazole Derivative nih.gov |

| LP(N) | π(C-C) | Variable | Lone pair delocalization into aromatic system | Generic Imidazole Derivative ijstr.org |

| LP(Cl) | π(C-C) | 954.54 | Intramolecular Charge Transfer (ICT) | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu |

LP denotes a lone pair orbital.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. amazonaws.com This technique is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.net

Docking simulations generate multiple possible binding poses of the ligand within the protein's active site and calculate a corresponding binding score or binding energy, usually in kcal/mol. nih.gov A lower binding energy indicates a more favorable and stable interaction between the ligand and the target. researchgate.net

Analysis of the best-docked pose reveals the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking with key amino acid residues. nih.gov For example, in studies of other imidazole-based compounds, the imidazole nitrogen often acts as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-π interactions. researchgate.netmdpi.com Binding energies for bioactive imidazole derivatives against various targets have been reported in the range of -7.5 to -10.5 kcal/mol, suggesting strong binding affinities. nih.gov

| Compound Type | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Imidazole-pyrazole-benzo[f]chromene hybrid researchgate.net | EGFR | -7.69 |

| Imidazole-pyrazole-benzo[f]chromene hybrid researchgate.net | FabH | -8.91 |

| Aminobenzimidazole-coumaranone conjugate nih.gov | Bacterial/Fungal Receptors | -7.5 to -10.5 |

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental synthesis and testing. mdpi.com

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common methodology. mdpi.com In this process, a library of compounds based on a core scaffold, such as that of this compound, can be computationally generated. These derivatives, featuring diverse substituents on the phenyl and imidazole rings, are then docked into the target's active site. The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. nih.govmdpi.com This methodology allows for the efficient exploration of the chemical space around a lead scaffold to discover novel and more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Imidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazole analogs, QSAR studies are instrumental in understanding the structural requirements for various therapeutic activities, guiding the design of new, more potent derivatives. These studies analyze how physicochemical, electronic, steric, and hydrophobic properties influence the biological efficacy of these compounds.

Several QSAR studies have been conducted on diverse series of imidazole derivatives, targeting a range of biological endpoints from antifungal to anticancer activities. These models help to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.netjapsonline.com

Antifungal Activity:

Imidazole-containing compounds are well-known for their antifungal properties, primarily through the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). rjptonline.orgresearchgate.net QSAR models have been extensively used to elucidate the structural features crucial for this activity.

A study on a large series of 265 imidazole derivatives against Candida albicans and Rhodotorula glutinis developed statistically significant QSAR equations. nih.gov The models showed that antifungal activity was related to size, bulkiness, polar interactions, and lipophilicity, represented by the partition coefficient (ClogP). nih.gov The correlation coefficients (R) were 0.800 for activity against C. albicans and 0.820 against R. glutinis. nih.gov Another study on substituted imidazole analogs as antifungal agents also highlighted the importance of electronic descriptors. jmpas.com

In a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers investigated imidazole derivatives as inhibitors of human lanosterol 14α-demethylase. rjptonline.org The models emphasized the significance of steric, electrostatic, and hydrophobic fields in determining the binding affinity of the compounds to the enzyme. rjptonline.org Similarly, a combined molecular docking and QSAR analysis on imidazole derivatives as CYP51 inhibitors revealed that interactions such as azole-heme coordination and π-π stacking are critical for inhibitory activity. researchgate.net

| Study Focus | Key Descriptors/Fields | Statistical Parameters | Organism/Target | Reference |

| Imidazole Derivatives | Size, Bulkiness, Polar Interactions, ClogP | R = 0.800 | Candida albicans | nih.gov |

| Imidazole Derivatives | Size, Bulkiness, Polar Interactions, ClogP | R = 0.820 | Rhodotorula glutinis | nih.gov |

| Substituted Imidazoles | Electronic Descriptors (ElcE, HOMO, LUMO) | r²adj = 0.413 (bi-variant) | Antifungal | jmpas.com |

| Imidazole Derivatives | Steric, Electrostatic, Hydrophobic | - | Lanosterol 14α-demethylase | rjptonline.org |

| Pyrrolyl-Imidazoles | Pharmacophore Model | - | Candida albicans | nih.gov |

| N-substituted Imidazoles | CoMFA Model | - | Antifungal | wisdomlib.org |

Anticancer and Enzyme Inhibition Activity:

QSAR models have also been applied to imidazole analogs with potential anticancer properties. A 3D-QSAR and activity atlas model was developed for a series of imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line. nih.gov The Partial Least Squares (PLS) regression model yielded a good correlation coefficient (r² = 0.81) and a high predictive accuracy based on the cross-validation regression coefficient (q² = 0.51). nih.gov The study identified that electrostatic potential, hydrophobicity, and van der Waals descriptors were key molecular fields influencing activity. nih.gov

Another study focused on 2,4,5-trisubstituted imidazole derivatives as inhibitors of protein kinase CK2, an important target in cancer therapy. nih.gov The 3D-QSAR models developed using CoMFA and CoMSIA showed excellent statistical quality, with CoMFA (Q² = 0.66, R² = 0.98) and COMSIA (Q² = 0.75, R² = 0.99) models. nih.gov These models provided insights into the structural requirements for potent CK2 inhibition, aiding in the design of new and more effective molecules. nih.gov

Furthermore, QSAR analysis has been employed for imidazole derivatives targeting other enzymes like Heme Oxygenase (HO) and H+/K+-ATPase. For HO inhibitors, both 2D and 3D-QSAR studies were performed, revealing the importance of physicochemical and alignment-independent descriptors (in 2D) and electrostatic/steric fields (in 3D) for activity. researchgate.net For biaryl imidazole derivatives acting as H+/K+-ATPase inhibitors, the inhibitory activity was found to be significantly correlated with global topological charge indices (GTCIs) and the total polar surface area (TPSA), indicating the importance of electronic interactions. researchgate.net

| Study Focus | Key Descriptors/Fields | Statistical Parameters | Target | Reference |

| Imidazole Derivatives | Electrostatic, Hydrophobic, Shape | r² = 0.81, q² = 0.51 | MCF-7 Cell Line | nih.gov |

| Trisubstituted Imidazoles | CoMFA & COMSIA Fields | Q² = 0.66, R² = 0.98 (CoMFA) | Protein Kinase CK2 | nih.gov |

| Trisubstituted Imidazoles | CoMFA & COMSIA Fields | Q² = 0.75, R² = 0.99 (COMSIA) | Protein Kinase CK2 | nih.gov |

| Imidazole Pharmacophore | Physicochemical, Electrostatic, Steric | r² = 0.8487 (2D), q² = 0.6906 (3D) | Heme Oxygenase | researchgate.net |

| Biaryl Imidazoles | Global Topological Charge Indices, TPSA | - | H+/K+-ATPase | researchgate.net |

| Imidazole Derivatives | Density, Surface Tension, LogP | - | ORL1 Receptor | researchgate.net |

These examples demonstrate the power of QSAR modeling in the field of medicinal chemistry for imidazole-based compounds. By correlating specific structural attributes with biological activity, these computational models provide a rational framework for the design and optimization of lead compounds, ultimately accelerating the development of new therapeutic agents. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 3 1h Imidazol 1 Yl Phenyl Ethanone

Investigation of Reaction Mechanisms for Derivatization

The acetyl group of 1-(3-(1H-imidazol-1-yl)phenyl)ethanone is the primary center for derivatization reactions, most notably through condensations involving the α-methyl protons and additions to the carbonyl group. The Mannich and Claisen-Schmidt condensation reactions are classic examples of transformations that can be envisioned for this molecule, leading to a diverse array of more complex structures.

Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the α-protons of the acetyl group), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases, which are valuable synthetic intermediates.

The mechanism of the Mannich reaction commences with the formation of an Eschenmoser-like salt from the reaction of the amine and formaldehyde (B43269). Concurrently, the ketone tautomerizes to its enol form under either acidic or basic conditions. The enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone. Given that this compound possesses acidic α-protons, it is expected to readily participate in this transformation. The reaction would proceed as follows:

Iminium Ion Formation: A secondary amine reacts with formaldehyde to generate a highly reactive dimethylaminomethyl cation.

Enolization: The this compound, in the presence of an acid or base catalyst, forms its enol or enolate.

Nucleophilic Attack: The enol/enolate attacks the iminium ion, leading to the formation of the Mannich base.

While specific studies on the Mannich reaction of this compound are not extensively documented, the reactivity of substituted acetophenones in similar reactions is well-established. The following table illustrates the typical yields of Mannich reactions with various substituted acetophenones, providing an indication of the expected efficiency for the title compound.

| Acetophenone (B1666503) Derivative | Amine | Aldehyde | Catalyst/Solvent | Yield (%) |

| Acetophenone | Dimethylamine | Formaldehyde | HCl/Ethanol | 85 |

| 4-Methoxyacetophenone | Piperidine | Formaldehyde | Acetic Acid | 92 |

| 4-Nitroacetophenone | Morpholine | Formaldehyde | HCl/Ethanol | 78 |

| 3-Bromoacetophenone | Pyrrolidine | Formaldehyde | Acetic Acid | 81 |

This table is a representative compilation from various sources on Mannich reactions of substituted acetophenones and is intended for illustrative purposes.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, resulting in the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). numberanalytics.comwikipedia.org This reaction is a cornerstone in the synthesis of a wide variety of biologically active compounds.

In the context of this compound, the α-methyl protons can be deprotonated by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the stable, conjugated chalcone. The general mechanism is as follows:

Enolate Formation: A strong base removes a proton from the α-carbon of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

Protonation and Dehydration: The resulting alkoxide is protonated by the solvent (e.g., water), and the subsequent β-hydroxy ketone undergoes base-catalyzed dehydration to form the chalcone.

The synthesis of imidazole-containing chalcones via Claisen-Schmidt condensation has been reported, typically involving the reaction of an imidazole-substituted benzaldehyde (B42025) with an acetophenone. mdpi.commdpi.com For this compound, the roles would be reversed, with it serving as the ketone component. The expected reactivity is high, and the reaction would likely proceed with good yields, as illustrated by the data for similar condensations in the table below.

| Ketone | Aromatic Aldehyde | Base/Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acetophenone | Benzaldehyde | NaOH/Ethanol | 90 | | 4-Methylacetophenone | 4-Chlorobenzaldehyde | KOH/Methanol | 85 | | 4-Bromoacetophenone | 4-Methoxybenzaldehyde | NaOH/Ethanol | 88 | | 3-Nitroacetophenone | Benzaldehyde | KOH/Methanol | 75 |

This table presents representative data from studies on Claisen-Schmidt condensations and is for illustrative purposes.

Reactivity Profiles Towards Electrophiles and Nucleophiles

The electronic character of this compound, arising from the combination of the electron-withdrawing acetyl group and the imidazole (B134444) ring, governs its reactivity towards electrophilic and nucleophilic reagents.

Reactivity Towards Electrophiles

The primary sites for electrophilic attack on this molecule are the phenyl ring and the imidazole ring. The acetyl group is a moderate deactivating group and a meta-director for electrophilic aromatic substitution. studyraid.com This is due to its electron-withdrawing nature through both resonance and inductive effects, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene (B151609). The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most favorable sites for substitution. Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl ring of this compound are expected to occur at the positions meta to the acetyl group (C5').

The imidazole ring itself can also undergo electrophilic substitution, typically at the C4 and C5 positions. However, the reactivity of the imidazole ring is influenced by the protonation state of its nitrogen atoms. Under acidic conditions, the imidazole ring is protonated and becomes less reactive towards electrophiles.

Reactivity Towards Nucleophiles

The most prominent site for nucleophilic attack in this compound is the electrophilic carbonyl carbon of the acetyl group. Nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, will readily add to the carbonyl group. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol.

The presence of the 3-(1H-imidazol-1-yl)phenyl substituent will have a modest electronic influence on the reactivity of the carbonyl group. The imidazole ring can act as a weak electron-withdrawing group, which would slightly increase the electrophilicity of the carbonyl carbon and thus its reactivity towards nucleophiles.

Photochemical and Thermochemical Transformation Studies

The presence of both a phenyl ketone and an imidazole moiety in this compound suggests a rich potential for photochemical and thermochemical transformations.

Photochemical Transformations

Phenyl ketones are well-known to undergo a variety of photochemical reactions upon absorption of UV light. One of the most common reactions is photoreduction, where the excited triplet state of the ketone abstracts a hydrogen atom from a suitable donor (like an alcohol solvent) to form a ketyl radical. Dimerization of these radicals can lead to the formation of pinacols.

Furthermore, the presence of the imidazole ring introduces other possibilities. Photo-oxidation of imidazole derivatives is a known process, which can lead to ring-opened products. rsc.org It is also conceivable that intramolecular photochemical reactions could occur, such as hydrogen abstraction from the imidazole ring by the excited ketone, or even photochemical rearrangement or cyclization reactions. The specific photochemical behavior would be highly dependent on the reaction conditions, including the solvent and the presence of oxygen or other reactive species. Studies on phenyl (methyl-tetrazolyl) ketone have shown that its photolysis is highly solvent-dependent, proceeding through either hydrogen atom transfer or electron transfer mechanisms depending on the polarity of the medium. rsc.org

Thermochemical Transformations

In terms of thermochemical stability, aromatic ketones are generally robust compounds. The thermal stability of this compound is expected to be high due to its aromatic nature. The imidazole ring is also known for its thermal stability. Decomposition would likely require high temperatures and would probably involve the fragmentation of the side chain or the cleavage of the bond between the phenyl and imidazole rings. The specific decomposition pathway and products would depend on the conditions, such as the presence of oxygen or other reactive substances.

Structure Activity Relationship Sar and Structural Optimization for Biological Potential

Design Principles for Modulating Bioactivity through Structural Variations

The biological activity of compounds based on the 1-(3-(1H-imidazol-1-yl)phenyl)ethanone framework can be fine-tuned through systematic structural modifications. The primary design principles focus on altering the steric and electronic characteristics of the molecule to enhance its interactions with specific biological targets.

Substitution on the Phenyl Ring: The strategic introduction of various substituents onto the phenyl ring is a key approach to modulate bioactivity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density of the aromatic ring, thereby influencing its binding affinity with target proteins. For instance, in analogous phenyl imidazole (B134444) derivatives, substitutions on the phenyl ring have been demonstrated to be critical in determining their potency as Smoothened antagonists. nih.gov

Modification of the Ethanone (B97240) Moiety: The acetyl group (–COCH3) serves as a point for chemical modification. Transforming this group into other functionalities such as oximes, hydrazones, or extending the alkyl chain can influence the molecule's polarity, flexibility, and its capacity to form hydrogen bonds, thereby impacting its biological profile.

Alterations to the Imidazole Ring: The imidazole ring itself is a viable site for structural variation. The addition of substituents at the C2, C4, or C5 positions can affect the steric and electronic properties of the imidazole core, which can lead to more specific and enhanced interactions with biological targets.

Table 1: Impact of Phenyl Ring Substitutions on the Bioactivity of Phenyl-Imidazole Analogs

| Position of Substitution | Type of Substituent | General Effect on Bioactivity | Reference |

|---|---|---|---|

| para | Electron-donating (e.g., -OCH3) | Can lead to increased potency. | monash.edu |

| para | Electron-withdrawing (e.g., -F, -Cl) | Often enhances activity. | monash.edu |

| meta | Various functional groups | May influence selectivity for the target. | nih.gov |

Elucidation of Key Structural Motifs Contributing to Molecular Interactions

The biological effects of this compound are determined by the specific interactions of its constituent structural motifs with target macromolecules.

The Imidazole Moiety: The imidazole ring is a crucial pharmacophoric element. Its nitrogen atoms can function as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with aromatic amino acid residues within a protein's binding site. The N-1 linkage to the phenyl ring establishes a defined spatial orientation that governs its interaction with biological targets.

The Ethanone Group: The carbonyl oxygen of the ethanone group is a potential hydrogen bond acceptor, representing a key point of interaction with amino acid residues such as serine or threonine in the active site of a protein.

Molecular docking studies of related imidazole derivatives have indicated that the imidazole ring frequently orients itself to interact with key residues in the active sites of enzymes, such as GlcN-6-P synthase, highlighting its importance in molecular recognition. researchgate.net

Strategies for Enhancing Molecular Recognition and Selectivity

To improve the therapeutic potential of this compound, it is essential to devise strategies that enhance its molecular recognition and selectivity for its intended biological target.

Conformational Rigidity: Introducing conformational constraints into the molecule, for example, by cyclizing the ethanone linker, can lock the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity and selectivity.

Bioisosteric Replacement: The substitution of the ethanone group with other bioisosteric functionalities, such as a sulfone or an amide, can modify the molecule's electronic properties and hydrogen bonding capabilities. This can lead to improved interactions with the target. For example, in a series of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives, the amide linkage was found to be crucial for their inhibitory activity. nih.gov

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to the discovery of novel scaffolds with improved binding modes and potentially new intellectual property.

Table 2: Approaches to Enhance Molecular Recognition and Selectivity

| Strategy | Example Modification | Potential Advantage | Reference |

|---|---|---|---|

| Conformational Rigidity | Incorporation of the linker into a cyclic system | Increased binding affinity and improved selectivity. | General Medicinal Chemistry Principle |

| Bioisosteric Replacement | Conversion of the ethanone to an amide group | Modified hydrogen bonding capacity and potential for new interactions. | nih.gov |

| Introduction of Chiral Centers | Enantioselective synthesis of analogs | Can lead to stereospecific binding and increased potency. | General Medicinal Chemistry Principle |

Advanced Research on Biological Target Interactions and Cellular Methodologies

In Vitro Biochemical Assays for Target Identification and Validation (Methodological Focus)

In vitro biochemical assays are foundational for characterizing the interaction between a compound and its potential biological targets in a controlled, cell-free environment. These assays are crucial for initial screening and for quantifying the potency and selectivity of interactions.

The imidazole (B134444) moiety is a key structural feature in many enzyme inhibitors, particularly those that interact with heme-containing enzymes. acs.org Consequently, a primary area of investigation for imidazole-containing compounds is their potential to inhibit enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). acs.orgnih.gov IDO1 is a significant therapeutic target as it is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, which plays a role in immunity and neuronal function. acs.orgnih.gov

Developing an enzyme inhibition assay for a compound like 1-(3-(1H-imidazol-1-yl)phenyl)ethanone against IDO1 would typically involve the following steps:

Reagent Preparation : Recombinant human IDO1 enzyme, the substrate L-tryptophan, and necessary cofactors are prepared in a suitable buffer system.

Reaction Initiation : The enzyme, substrate, and varying concentrations of the test compound are combined to initiate the enzymatic reaction.

Detection : The product of the reaction, N-formylkynurenine, is detected and quantified. This can be achieved through various methods, including fluorescence-based assays or spectrophotometry. researchgate.net

Data Analysis : The rate of product formation is measured, and the percentage of enzyme inhibition at each compound concentration is calculated. This data is then used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Many IDO1 inhibitors containing an imidazole scaffold have been developed, demonstrating the relevance of this methodological approach for compounds with this feature. acs.org

Table 1: Components of a Typical IDO1 Enzyme Inhibition Assay

| Component | Role | Example |

|---|---|---|

| Enzyme | The biological catalyst to be inhibited. | Recombinant Human IDO1 |

| Substrate | The molecule upon which the enzyme acts. | L-tryptophan |

| Inhibitor | The test compound being evaluated. | This compound |

| Cofactors | Molecules required for enzyme activity. | Methylene Blue, Ascorbic Acid |

| Buffer | Maintains stable pH for the reaction. | Phosphate-Buffered Saline (PBS) |

To assess the selectivity of a compound and identify potential off-target effects, receptor binding profiling is employed. This high-throughput screening method tests the ability of a compound to bind to a wide array of known receptors, channels, and transporters. The methodology typically relies on competitive binding assays. In this setup, a radiolabeled ligand with a known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of the test compound. The test compound's ability to displace the radioligand is measured, and its binding affinity (often expressed as a Ki value) is calculated. Screening a compound like this compound against a large panel of receptors can provide a comprehensive profile of its biological interactions.

Cellular Research Methodologies for Investigating Biological Effects (Methodological Focus)

While biochemical assays are informative, cellular assays are essential to confirm that a compound is active in a more complex, physiological environment. These assays measure the compound's effects on whole, living cells.

A fundamental step in characterizing a new compound is to assess its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov

Table 2: General Steps of an MTT Cytotoxicity Assay

| Step | Description |

|---|---|

| 1. Cell Seeding | Cells are plated in a multi-well plate at a specific density and allowed to adhere overnight. |

| 2. Compound Treatment | Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). |

| 3. MTT Incubation | The MTT reagent is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals. nih.gov |

| 4. Solubilization | A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution. |

| 5. Measurement | The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells. |

| 6. Analysis | The results are used to calculate the IC50 value, representing the concentration at which the compound inhibits cell growth by 50%. |

This methodology has been used to evaluate the cytotoxic potential of various isoxazoline derivatives synthesized from chalcone (B49325) intermediates that also contain imidazole-phenyl structures. ejpmr.com

To confirm that a compound interacts with its intended target within a cell, cellular competitive binding assays can be performed. These assays are analogous to the in vitro receptor binding assays but are conducted on intact cells. For example, if this compound were hypothesized to bind to a specific cell-surface receptor, a fluorescently-labeled ligand for that receptor would be used. Cells expressing the receptor would be incubated with this fluorescent ligand and varying concentrations of the test compound. The ability of the test compound to displace the fluorescent ligand, thereby reducing the fluorescent signal from the cells, would be measured using techniques like flow cytometry or high-content imaging. This provides a measure of the compound's binding affinity in a physiological context.

Omics-Based Approaches for Pathway Elucidation (e.g., Proteomics, Metabolomics)

To gain a broader, unbiased understanding of a compound's biological effects, "omics" technologies are invaluable. These approaches allow for the large-scale measurement of molecules within a biological system. mdpi.com

Proteomics : This involves the comprehensive analysis of the proteome—the entire set of proteins expressed by a cell or tissue. By treating cells with a compound like this compound and comparing their proteome to that of untreated cells using mass spectrometry, researchers can identify proteins that are up- or down-regulated. This can reveal which signaling pathways are modulated by the compound and help identify novel therapeutic targets.

Metabolomics : This is the systematic study of metabolites within a biological system. nih.gov Metabolomics can provide a functional readout of the physiological state of a cell. mdpi.com For a compound potentially targeting an enzyme like IDO1, metabolomics would be a powerful tool to measure the changes in tryptophan and kynurenine pathway metabolites, confirming the enzyme's inhibition in a cellular or in vivo context. nih.gov The integration of proteomics and metabolomics data can provide a detailed picture of the compound's mechanism of action. nih.govnih.gov

Table 3: Comparison of Omics Approaches for Pathway Elucidation

| Approach | Molecules Studied | Key Information Provided | Common Technology |

|---|---|---|---|

| Proteomics | Proteins | Changes in protein expression and post-translational modifications, identification of signaling pathways. | Mass Spectrometry (MS) |

| Metabolomics | Metabolites (e.g., amino acids, lipids, sugars) | Changes in metabolic pathways, functional readout of cellular state, biomarker identification. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Future Research Directions and Translational Perspectives in Academic Science

Exploration of Novel Synthetic Methodologies

While established methods exist for the synthesis of N-arylimidazoles, the pursuit of more efficient, sustainable, and versatile synthetic routes for 1-(3-(1H-imidazol-1-yl)phenyl)ethanone and its derivatives remains a key objective. Current syntheses, such as the reaction between an imidazole (B134444) salt and a halo-substituted acetophenone (B1666503), provide a basis, but future research will likely focus on advanced catalytic systems. nih.gov The exploration of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, could offer improved yields, milder reaction conditions, and broader substrate scope.

Furthermore, the development of one-pot or flow-chemistry protocols could significantly enhance the efficiency and scalability of synthesis, which is critical for generating compound libraries for screening purposes. Investigating novel solvent systems, including green solvents like ionic liquids or deep eutectic solvents, could also minimize the environmental impact of the synthetic process. The goal is to create modular synthetic pathways that allow for the easy introduction of diverse functional groups onto both the phenyl and imidazole rings, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.

Advanced Computational Design of Next-Generation Imidazole Analogs

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogs of this compound. Building on successes with other imidazole-containing compounds, these techniques can predict the binding affinity and selectivity of novel derivatives for specific biological targets. nih.govrsc.org For instance, fragment-based drug design (FBDD) can be employed to identify small molecular fragments that bind to a target protein, which can then be elaborated or linked using the this compound scaffold to create potent inhibitors. nih.gov

Structure-based drug design (SBDD), utilizing X-ray crystallography or cryo-electron microscopy data of target proteins, allows for the precise design of analogs that fit optimally into the binding site. Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can further refine the design process by identifying key structural features essential for biological activity. These computational approaches accelerate the discovery cycle, reduce the number of compounds that need to be synthesized and tested, and increase the probability of identifying lead candidates with improved efficacy and safety profiles.

| Computational Approach | Application for Imidazole Analog Design | Key Outcome |

| Molecular Docking | Predicts the binding orientation and affinity of analogs to a target protein's active site. | Prioritization of compounds for synthesis and biological testing. |

| Fragment-Based Drug Design (FBDD) | Uses the core scaffold to link fragments identified to bind to a target. nih.gov | Creation of novel and potent inhibitors. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guides the design of new analogs with enhanced activity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a highly accurate calculation of binding energies and reaction mechanisms. | Refined understanding of ligand-receptor interactions. |

Discovery of Undiscovered Biological Targets and Pathways

A significant frontier in the study of this compound is the identification of its currently unknown biological targets and the elucidation of the pathways it modulates. The broad spectrum of activities reported for imidazole derivatives—ranging from anticancer and antifungal to antiviral and anti-inflammatory—suggests that this compound could interact with a variety of cellular proteins. mdpi.commdpi.commdpi.com

Future research can employ unbiased, large-scale screening approaches to uncover these targets. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, can isolate and identify binding partners from cell lysates. Phenotypic screening, where the compound is tested against a panel of cell lines or disease models, can reveal its functional effects, which can then be traced back to specific molecular targets through transcriptomics, proteomics, and genetic knockout studies. Identifying novel targets is a critical step in understanding the compound's mechanism of action and expanding its potential therapeutic applications.

| Biological Activity of Imidazole Derivatives | Potential Area of Investigation |

| Anticancer nih.govmdpi.com | Kinase inhibition (e.g., EGFR), cell cycle regulation |

| Antifungal mdpi.commdpi.com | Inhibition of ergosterol (B1671047) biosynthesis, targeting fungal-specific enzymes |

| Antiviral nih.gov | Inhibition of viral proteases or polymerases |

| Anti-inflammatory | Modulation of cytokine signaling pathways, COX/LOX enzyme inhibition |

Integration of High-Throughput Screening with Computational Chemistry for Drug Discovery

The synergy between high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating drug discovery based on the this compound scaffold. nih.gov This integrated approach begins with the creation of large virtual libraries of analogs through computational enumeration of possible derivatives. These virtual libraries can be rapidly screened in silico against structural models of known or newly identified biological targets to filter for compounds with a high probability of being active.

The most promising candidates from the virtual screen are then synthesized and subjected to HTS, where they are tested against a specific biological assay in a massively parallel fashion. nih.gov This combination focuses resources on the most promising compounds, increasing the efficiency and hit rate of the screening process. Data from HTS can then be fed back into the computational models to refine the algorithms and guide the design of subsequent generations of compounds in an iterative discovery cycle. This approach has been successfully used to identify imidazole derivatives with potent inhibitory activity against various targets, including viral proteins and enzymes involved in protozoal infections. nih.govuantwerpen.be

Development of Multi-Functional Chemical Probes

The this compound structure is a versatile scaffold for the development of multi-functional chemical probes for biological research and diagnostics. uni-muenchen.denih.gov By chemically modifying the core structure, it is possible to introduce various functional moieties, such as fluorophores, affinity tags (e.g., biotin), or photo-crosslinkers.

For example, attaching a fluorescent dye to the scaffold could create a probe for cellular imaging, allowing researchers to visualize the compound's subcellular localization and track its interaction with biological targets in real-time using confocal microscopy. uni-muenchen.denih.gov The development of imidazole-based fluorescent probes for detecting specific ions or reactive oxygen species has already been demonstrated. rsc.org Furthermore, the imidazole core itself can be part of a scaffold for advanced imaging techniques like Chemical Exchange Saturation Transfer (CEST) MRI, which can be used for applications such as pH and perfusion imaging in vivo. johnshopkins.edu These multi-functional probes are invaluable tools for dissecting complex biological processes and can serve as diagnostics for various disease states.

Q & A

Q. What are the standard synthetic routes for 1-(3-(1H-imidazol-1-yl)phenyl)ethanone?

The compound is typically synthesized via cross-coupling or nucleophilic substitution reactions. For example:

- Pd-catalyzed Suzuki-Miyaura coupling : Reacting halogenated aryl ketones with imidazole derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃ under inert atmospheres (e.g., nitrogen) .

- Nucleophilic substitution : Substituting a leaving group (e.g., chloro) on the ethanone scaffold with imidazole under basic conditions (e.g., K₂CO₃ in DMF) .

Yields vary (27–72%) depending on purification methods (e.g., Biotage® chromatography) .

Q. How is this compound characterized structurally?

Key methods include:

Q. What safety precautions are required when handling this compound?

- Hazard classification : May cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

- Handling : Use fume hoods, gloves, and goggles. Consult SDS for spill management and first-aid protocols .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological targets (e.g., heme oxygenase-1)?

- In vitro assays : Use recombinant HO-1 enzymes with UV-Vis spectroscopy to monitor heme degradation inhibition. Co-crystallization with HO-1 (PDB ID) reveals binding modes .

- Structure-activity relationship (SAR) : Modify substituents (e.g., nitro, bromo) on the phenyl ring to assess potency changes .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

Q. How to address contradictory yield data in synthetic protocols?

Q. What computational methods support SAR studies?

Q. How to scale up synthesis for preclinical studies?

- Continuous flow reactors : Improve reproducibility and reduce reaction times .

- Automated platforms : Enable high-throughput screening of reaction conditions (e.g., solvent ratios, catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.